
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2-bromo-4-chloropyrimidine with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3 or NaH) and a polar aprotic solvent (e.g., DMF or DMSO).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Coupling reactions: Biaryl or heteroaryl compounds with extended conjugation.
科学的研究の応用
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Organic synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions. The bromo group and the pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-Iodo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
Uniqueness
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the bromo group, which can participate in specific types of chemical reactions such as nucleophilic substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
特性
分子式 |
C8H7BrN4 |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
2-bromo-4-(3-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c1-6-3-5-13(12-6)7-2-4-10-8(9)11-7/h2-5H,1H3 |
InChIキー |
RUZLZAWINLQMRG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=NC(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


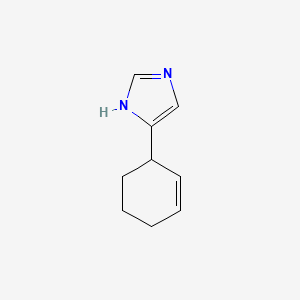
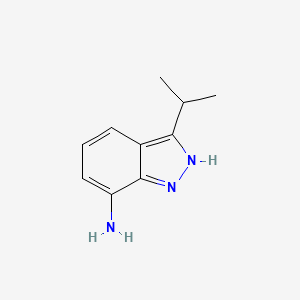
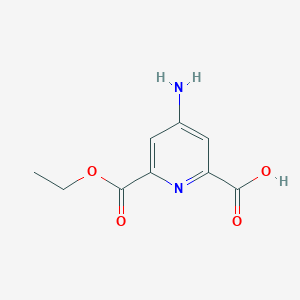
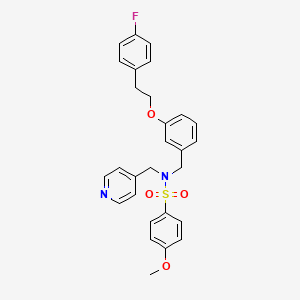
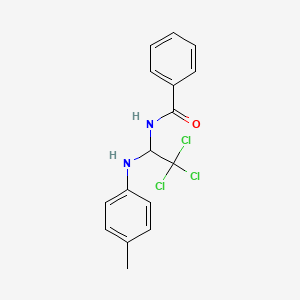
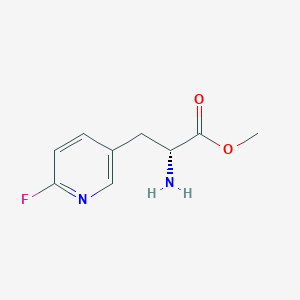
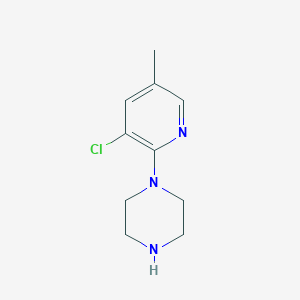

![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
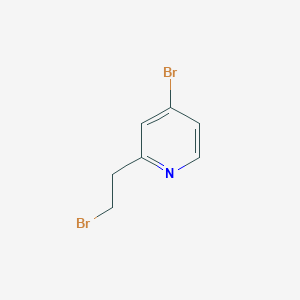

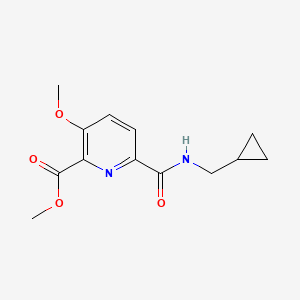

![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
